Cas no 50456-78-5 (2-Hydroxydibenzb,eoxepin-11(6H)-one)

2-Hydroxydibenz[b,e]oxepin-11(6H)-one is a dibenzoxepin derivative characterized by a fused tricyclic structure incorporating a ketone and hydroxyl functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its rigid scaffold, which serves as a versatile intermediate for constructing complex heterocyclic systems. The presence of both hydroxyl and carbonyl moieties offers reactive sites for further functionalization, enabling applications in medicinal chemistry, particularly in the development of bioactive molecules. Its structural features may also contribute to unique electronic and steric properties, making it valuable for studying structure-activity relationships. The compound is typically handled under controlled conditions due to its potential sensitivity.
2-Hydroxydibenzb,eoxepin-11(6H)-one structure
50456-78-5 structure
商品名:2-Hydroxydibenzb,eoxepin-11(6H)-one
CAS番号:50456-78-5
MF:C14H10O3
メガワット:226.227
CID:4009688
PubChem ID:677495

2-Hydroxydibenzb,eoxepin-11(6H)-one 化学的及び物理的性質

名前と識別子

    • Dibenz[b,e]oxepin-11(6H)-one, 2-hydroxy-
    • 2-hydroxydibenzo[b,e]oxepin-11(6H)-one
    • 2-Hydroxydibenz[b,e]oxepin-11(6H)-one
    • 2-Hydroxy-6,11-dihydrodibenz[b,e]oxepin-11-one; 6,11-Dihydro-2-hydroxydibenz[b,e]oxepin-11-one;
    • SCHEMBL655741
    • 2-hydroxy-6,11-dihydrodibenz[b,e]oxepin-11-one
    • HMS2330L10
    • MS-2287
    • MFCD02169907
    • 50456-78-5
    • SMR000126747
    • AKOS015994241
    • MLS000544990
    • CHEMBL1467868
    • SR-01000309969
    • 2-hydroxy-6H-benzo[c][1]benzoxepin-11-one
    • 5-hydroxy-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one
    • SAQGGUMGWGCEHW-UHFFFAOYSA-N
    • 5-HYDROXY-9-OXATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3(8),4,6,12,14-HEXAEN-2-ONE
    • SR-01000309969-1
    • Oprea1_051071
    • 2-Hydroxydibenzb,eoxepin-11(6H)-one
    • インチ: InChI=1S/C14H10O3/c15-10-5-6-13-12(7-10)14(16)11-4-2-1-3-9(11)8-17-13/h1-7,15H,8H2
    • InChIKey: SAQGGUMGWGCEHW-UHFFFAOYSA-N
    • ほほえんだ: C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)O

計算された属性

  • せいみつぶんしりょう: 226.062994177Da
  • どういたいしつりょう: 226.062994177Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 0
  • 複雑さ: 302
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

  • 色と性状: No date available
  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: No date available
  • ふってん: 445.6±45.0 °C at 760 mmHg
  • フラッシュポイント: 177.1±22.2 °C
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

2-Hydroxydibenzb,eoxepin-11(6H)-one セキュリティ情報

2-Hydroxydibenzb,eoxepin-11(6H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
H939555-50mg
2-Hydroxydibenz[b,e]oxepin-11(6H)-one
50456-78-5
50mg
$1194.00 2023-05-18
TRC
H939555-10mg
2-Hydroxydibenz[b,e]oxepin-11(6H)-one
50456-78-5
10mg
$ 316.00 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1614006-100mg
2-Hydroxydibenzo[b,e]oxepin-11(6H)-one
50456-78-5 98%
100mg
¥1901.00 2024-05-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1614006-25mg
2-Hydroxydibenzo[b,e]oxepin-11(6H)-one
50456-78-5 98%
25mg
¥1134.00 2024-05-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1614006-20mg
2-Hydroxydibenzo[b,e]oxepin-11(6H)-one
50456-78-5 98%
20mg
¥1117.00 2024-05-11
TRC
H939555-25mg
2-Hydroxydibenz[b,e]oxepin-11(6H)-one
50456-78-5
25mg
$ 747.00 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1614006-1mg
2-Hydroxydibenzo[b,e]oxepin-11(6H)-one
50456-78-5 98%
1mg
¥535.00 2024-05-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1614006-2mg
2-Hydroxydibenzo[b,e]oxepin-11(6H)-one
50456-78-5 98%
2mg
¥578.00 2024-05-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1614006-50mg
2-Hydroxydibenzo[b,e]oxepin-11(6H)-one
50456-78-5 98%
50mg
¥1226.00 2024-05-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1614006-10mg
2-Hydroxydibenzo[b,e]oxepin-11(6H)-one
50456-78-5 98%
10mg
¥800.00 2024-05-11

2-Hydroxydibenzb,eoxepin-11(6H)-one 関連文献

2-Hydroxydibenzb,eoxepin-11(6H)-oneに関する追加情報

Exploring the Properties and Applications of 2-Hydroxydibenz[b,e]oxepin-11(6H)-one (CAS No. 50456-78-5)

2-Hydroxydibenz[b,e]oxepin-11(6H)-one, with the CAS number 50456-78-5, is a unique heterocyclic compound that has garnered significant attention in pharmaceutical and material science research. This compound belongs to the dibenzoxepin class, characterized by a fused tricyclic structure incorporating oxygen. Its molecular framework makes it a promising candidate for various applications, particularly in drug development and organic synthesis. Researchers are increasingly exploring its potential due to its structural versatility and bioactive properties.

One of the most intriguing aspects of 2-Hydroxydibenz[b,e]oxepin-11(6H)-one is its role in medicinal chemistry. The presence of a hydroxyl group at the 2-position enhances its reactivity, enabling derivatization for targeted biological activity. Recent studies suggest its potential as a scaffold for designing novel therapeutic agents, particularly in addressing inflammation and neurological disorders. The compound's ability to interact with specific enzymes and receptors has made it a subject of interest in drug discovery pipelines.

In the context of sustainable chemistry, 50456-78-5 has been investigated for its compatibility with green synthesis methods. With growing environmental concerns, researchers are focusing on eco-friendly approaches to synthesize such complex molecules. The compound's stability under mild reaction conditions aligns well with the principles of green chemistry, reducing the need for hazardous reagents or high-energy processes. This aspect resonates with current trends in pharmaceutical manufacturing, where sustainability is a key priority.

The analytical characterization of 2-Hydroxydibenz[b,e]oxepin-11(6H)-one involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm its purity and structural integrity, which are critical for research and industrial applications. The compound's spectral data has been extensively documented, providing a reliable reference for quality control in synthetic workflows. This level of detail is particularly valuable for laboratories focusing on high-purity compounds for precision medicine.

Beyond pharmaceuticals, CAS 50456-78-5 has shown promise in material science. Its conjugated system and rigid structure make it a potential candidate for organic electronic applications, such as OLEDs or photovoltaic materials. The compound's ability to form stable thin films and its optoelectronic properties are under investigation for next-generation energy-efficient technologies. This dual applicability in both life sciences and advanced materials highlights its interdisciplinary significance.

As the scientific community continues to explore 2-Hydroxydibenz[b,e]oxepin-11(6H)-one, safety and regulatory aspects remain paramount. While not classified as hazardous under standard protocols, proper handling procedures are recommended to ensure researcher safety. The compound's toxicological profile is an active area of study, with preliminary data suggesting favorable parameters for further development. This aligns with the increasing demand for safer chemical alternatives in industrial and academic settings.

The commercial availability of 50456-78-5 has expanded in recent years, driven by growing research demand. Suppliers now offer various grades, from research-scale quantities to bulk orders, catering to diverse experimental needs. This accessibility has accelerated investigations into its structure-activity relationships and potential industrial applications. Pricing trends indicate steady market interest, particularly from biotech startups and academic institutions.

Future research directions for 2-Hydroxydibenz[b,e]oxepin-11(6H)-one may include computational modeling to predict its interactions with biological targets, as well as optimization of synthetic routes for large-scale production. The compound's versatility positions it as a valuable building block in molecular design, with potential applications ranging from drug delivery systems to functional materials. As analytical techniques advance, deeper insights into its properties and applications are expected to emerge.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量